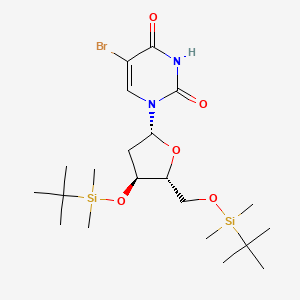

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine

説明

Chemical Structure and Properties 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (CAS: 154925-95-8) is a modified nucleoside derivative with tert-butyldimethylsilyl (TBDMS) groups protecting the 3' and 5' hydroxyl groups of the 2'-deoxyribose sugar and a bromine atom substituting the 5-position of the uracil base . Its molecular formula is C₂₁H₃₉BrN₂O₅Si₂, with a molecular weight of 535.62 g/mol. Key physical properties include a melting point of 142–144°C, solubility in organic solvents (chloroform, dichloromethane, ethyl acetate, and methanol), and a logP value of 5.41, indicating high lipophilicity due to the TBDMS groups .

For example, bromination of 2'-deoxyuridine using sodium monobromoisocyanurate (SMBI) in acetonitrile/water yields 5-bromo-2'-deoxyuridine (BrdU) with high efficiency (90% yield) . Subsequent silylation of BrdU with TBDMS chloride under anhydrous conditions likely produces the target compound, as seen in similar syntheses of TBDMS-protected nucleosides . The TBDMS groups enhance stability during synthetic procedures by preventing undesired side reactions at the hydroxyl positions .

特性

CAS番号 |

154925-95-8 |

|---|---|

分子式 |

C21H39BrN2O5Si2 |

分子量 |

535.6 g/mol |

IUPAC名 |

5-bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1 |

InChIキー |

XZYGEGFEDTXIDM-YJEKIOLLSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

異性体SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

正規SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

同義語 |

5-Bromo-2’-deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine |

製品の起源 |

United States |

準備方法

Key Applications

-

Oligonucleotide Synthesis : Serves as a phosphoramidite precursor for introducing bromine modifications into DNA strands.

-

Enzymatic Studies : The bromine atom facilitates crosslinking experiments with DNA polymerases and repair enzymes.

Synthesis Methodology

The preparation involves two sequential steps: (1) silylation of 2'-deoxyuridine to protect the 3' and 5' hydroxyl groups, and (2) bromination at the 5-position of the uracil base.

Reaction Conditions

-

Substrate : 2'-Deoxyuridine (CAS: 951-78-0).

-

Silylating Agent : tert-Butyldimethylsilyl chloride (TBSCl).

-

Base Catalyst : Imidazole or 1H-imidazole.

-

Solvent : Anhydrous DMF or dichloromethane (DCM).

The reaction proceeds via nucleophilic substitution, where imidazole deprotonates the hydroxyl groups, enabling silyl ether formation. A 1:2 molar ratio of 2'-deoxyuridine to TBSCl ensures complete protection.

Optimization Insights

-

Solvent Choice : DMF enhances reaction efficiency compared to DCM due to better solubility of intermediates.

-

Catalyst Loading : Excess imidazole (5 equiv.) minimizes side reactions.

-

Yield : >95% for 3',5'-bis-O-TBS-2'-deoxyuridine (CAS: 64911-18-8).

Table 1 : Silylation Conditions and Outcomes

Bromination Strategies

Bromination targets the 5-position of the uracil ring in 3',5'-bis-O-TBS-2'-deoxyuridine. Two approaches are documented:

-

Direct Electrophilic Bromination :

-

Intramolecular Halogen Exchange :

Experimental Protocol

A validated method involves reacting 3',5'-bis-O-TBS-2'-deoxyuridine with bromine in acetic acid at 0–5°C for 2 hours. The TBS groups remain intact under these conditions, ensuring regioselectivity.

Table 2 : Bromination Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3',5'-Bis-O-TBS-2'-deoxyuridine | |

| Brominating Agent | Br₂ in acetic acid | |

| Temperature | 0–5°C | |

| Reaction Time | 2 hours | |

| Yield | 80–85% |

Purification and Characterization

Purification Techniques

化学反応の分析

Nucleophilic Substitution at the 5-Bromo Position

The bromine atom at the 5-position of the uracil base undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions:

Mechanistic Insights :

-

The reaction with propargyl alcohol proceeds via deprotonation using nBuLi to generate a strong nucleophile, facilitating bromine displacement .

-

Palladium-catalyzed hydrogenation (e.g., with Pd/C) enables selective reduction during malonate substitution .

Deprotection of TBDMS Groups

The TBDMS groups at the 3' and 5' hydroxyls are removed under mild fluoride-based conditions to regenerate free hydroxyl groups for further functionalization.

Standard Protocol:

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | rt | 3 h | 85% | |

| NH₄F | MeOH | 70–80°C | 24 h | 81% |

Applications :

-

Post-deprotection, the hydroxyl groups participate in phosphoramidite coupling for oligonucleotide synthesis.

-

Sequential deprotection allows selective modification at either the 3' or 5' position .

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling, though direct examples require extrapolation from analogous systems.

Hypothetical Reactions (Based on ):

| Reaction Type | Catalyst | Coupling Partner | Expected Product |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | 5-Aryl-TBDMS-deoxyuridine |

| Sonogashira | PdCl₂, CuI | Terminal alkyne | 5-Alkynyl-TBDMS-deoxyuridine |

Note : While not explicitly documented for this compound, similar brominated nucleosides undergo these reactions .

Stability and Handling

科学的研究の応用

Synthesis of Nucleoside Analogues

Nucleoside analogues are compounds that mimic the structure of natural nucleosides and can interfere with nucleic acid metabolism. The synthesis of these analogues often involves the use of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine as a key intermediate due to its protective silyl groups that facilitate selective reactions.

- Example Case Study : A study demonstrated the synthesis of various nucleoside analogues using this compound as a starting material. The presence of bromine at the 5-position allows for further functionalization, leading to derivatives with enhanced antiviral and anticancer properties .

Development of Phosphoramidites

Phosphoramidites are essential for the solid-phase synthesis of oligonucleotides. The use of this compound in this context allows for efficient coupling reactions while maintaining stability during synthesis.

- Data Table: Comparison of Phosphoramidite Yields

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | 0°C, in anhydrous conditions |

| Modified Uridine Phosphoramidite | 90 | Room temperature, with activators |

| Other Nucleoside Phosphoramidites | Varies | Varies based on specific modifications |

Antiviral Research

Research indicates that derivatives synthesized from this compound exhibit significant antiviral activity against various viruses, including HIV and Hepatitis B.

- Example Case Study : A recent investigation highlighted the antiviral efficacy of a specific derivative against HIV-1. The study reported IC50 values indicating potent inhibition of viral replication, demonstrating the potential for therapeutic development .

Gene Therapy Applications

In gene therapy, modified nucleosides like this compound are utilized to enhance the stability and efficacy of therapeutic oligonucleotides.

- Research Findings : Studies have shown that oligonucleotides incorporating this compound exhibit improved cellular uptake and resistance to nuclease degradation, making them suitable candidates for gene-editing applications .

Biochemical Assays

This compound is also employed in biochemical assays to study nucleic acid interactions and enzyme activities due to its unique structural properties.

作用機序

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The bromine atom at the 5 position can participate in halogen bonding, affecting the interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.

類似化合物との比較

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Biochemical and Pharmacological Contrasts

- DNA Incorporation: BrdU is widely used to label proliferating cells by integrating into DNA during replication . However, the TBDMS-protected derivative cannot be incorporated into DNA due to steric hindrance from the silyl groups, restricting its use to synthetic chemistry .

- Halogen-Specific Effects : Bromine in BrdU and its TBDMS-protected analog provides a balance between stability and detectability (via anti-BrdU antibodies) . Iodo derivatives, while more sensitive in imaging, exhibit higher cytotoxicity .

生物活性

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (CAS No. 154925-95-8) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 535.626 g/mol. The compound features two tert-butyldimethylsilyl groups, which enhance its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Synthesis

The synthesis of this compound typically involves the bromination of 2'-deoxyuridine followed by silylation reactions. The detailed procedures can vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and protecting group strategies to achieve the desired product purity and yield.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of nucleoside derivatives on cancer cell lines. The compound may exhibit selective cytotoxicity against certain tumor cells while sparing normal cells. For example, related silylated nucleosides have demonstrated potential in inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 11.8 | Significant cytotoxicity |

| HCT116 (colon cancer) | Varies | Induces apoptosis |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of nucleoside analogs. Modifications at specific positions on the nucleoside can significantly influence its pharmacological properties. For instance:

- Silylation : The introduction of silyl groups enhances solubility and stability.

- Bromination : The presence of bromine at the 5-position may contribute to increased reactivity towards viral polymerases.

Case Studies

- Inhibition Studies : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. Such findings suggest that this compound may possess similar properties, warranting further investigation.

- Mechanism Exploration : Research into related compounds has revealed that they can induce G2 phase cell cycle arrest and activate caspase-dependent pathways leading to apoptosis in cancer cells. These mechanisms could be relevant for understanding how this compound functions at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。